molecular formula C54H48Br24 B585854 Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene CAS No. 155613-93-7

Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene

Cat. No.: B585854
CAS No.: 155613-93-7
M. Wt: 2614.7 g/mol
InChI Key: CESLESFYUNRYEP-UHFFFAOYSA-N
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Description

Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene is an organic compound with the molecular formula C18H12Br8. It is a white crystalline solid that is stable at room temperature. This compound is known for its strong oxidizing properties and is widely used in various industrial applications, including water treatment, swimming pool disinfection, and as a preservative .

Preparation Methods

The preparation of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves two primary synthetic routes :

    Reaction of 1,2-dihydroindene with bromine:

    Reaction of p-xylene with bromine under alkaline conditions:

Chemical Reactions Analysis

Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various brominated products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the removal of bromine atoms.

    Substitution: The compound can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.

Scientific Research Applications

Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene has several scientific research applications :

    Biology: The compound’s strong oxidizing properties make it useful in biological studies, particularly in the disinfection and sterilization of biological samples.

    Medicine: It is explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.

    Industry: Widely used in water treatment, swimming pool disinfection, and as a preservative in various industrial products.

Mechanism of Action

The mechanism of action of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves its strong oxidizing properties . The compound can react with various organic and inorganic substances, leading to the formation of brominated products. The molecular targets and pathways involved in its action include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms.

Comparison with Similar Compounds

Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene can be compared with other similar compounds, such as :

    1,1,3-trimethyl-3-phenylindane: This compound lacks the bromine atoms and therefore has different chemical properties and applications.

    1-Phenyl-1,3,3-trimethylindane: Similar in structure but without the bromine atoms, leading to different reactivity and uses.

    2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another similar compound without bromine atoms, used in different chemical reactions and applications.

The uniqueness of this compound lies in its high bromine content, which imparts strong oxidizing properties and makes it suitable for a wide range of industrial and research applications.

Properties

CAS No.

155613-93-7

Molecular Formula

C54H48Br24

Molecular Weight

2614.7 g/mol

IUPAC Name

1,1,5,6,6,7,7,7a-octabromo-2,2,3-trimethyl-3-phenyl-5H-indene;2,2,5,6,6,7,7,7a-octabromo-1,1,3-trimethyl-3-phenyl-5H-indene

InChI

InChI=1S/3C18H16Br8/c2*1-13(2)15(20)11(9-12(19)16(21,22)18(15,25)26)14(3,17(13,23)24)10-7-5-4-6-8-10;1-13(2)14(3,10-7-5-4-6-8-10)11-9-12(19)16(21,22)18(25,26)15(11,20)17(13,23)24/h3*4-9,12H,1-3H3

InChI Key

CESLESFYUNRYEP-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=C(C(=C2Br)Br)Br)Br)C(C1(Br)Br)(C)C3=C(C(=CC=C3)Br)Br)C

Canonical SMILES

CC1(C(C2=CC(C(C(C2(C1(Br)Br)Br)(Br)Br)(Br)Br)Br)(C)C3=CC=CC=C3)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C

Origin of Product

United States

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